Cas no 1805602-04-3 (5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid)

5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid is a fluorinated pyridine derivative with a highly functionalized structure, featuring difluoromethyl, iodo, and trifluoromethyl substituents. This compound is of significant interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the iodine moiety. The presence of multiple fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The acetic acid side chain further allows for derivatization, enabling the synthesis of amides, esters, and other bioactive analogs. Its well-defined structure and synthetic utility make it a key building block for developing novel bioactive molecules.
5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid structure
1805602-04-3 structure
Product Name:5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid
CAS No:1805602-04-3
MF:C9H5F5INO2
MW:381.037992238998
CID:4895919
Update Time:2025-10-29

5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid
    • Inchi: 1S/C9H5F5INO2/c10-7(11)4-2-16-8(15)3(1-5(17)18)6(4)9(12,13)14/h2,7H,1H2,(H,17,18)
    • InChI Key: QAJWVUYMQSNSFF-UHFFFAOYSA-N
    • SMILES: IC1C(CC(=O)O)=C(C(F)(F)F)C(C(F)F)=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 312
  • XLogP3: 2.5
  • Topological Polar Surface Area: 50.2

5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029019813-250mg
5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid
1805602-04-3 95%
250mg
$940.80 2022-04-01
Alichem
A029019813-500mg
5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid
1805602-04-3 95%
500mg
$1,701.85 2022-04-01
Alichem
A029019813-1g
5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid
1805602-04-3 95%
1g
$2,952.90 2022-04-01

5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid Related Literature

Additional information on 5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid

5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid: A Comprehensive Overview

The compound CAS No. 1805602-04-3, also known as 5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a pyridine ring substituted with several functional groups, including a difluoromethyl group at position 5, an iodo group at position 2, and a trifluoromethyl group at position 4, along with an acetic acid moiety at position 3.

The presence of these substituents imparts unique chemical and physical properties to the molecule. The trifluoromethyl group, for instance, is known to enhance the stability and bioavailability of compounds due to its electron-withdrawing nature. Similarly, the difluoromethyl group contributes to the molecule's lipophilicity, which is crucial for its potential interaction with biological targets. The iodo group, being a halogen, plays a significant role in modulating the electronic properties of the molecule and can influence its reactivity in various chemical reactions.

Recent studies have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents. For example, researchers have explored the use of such compounds in targeting specific enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The acetic acid moiety in this compound suggests its potential as a prodrug or as a component in bioconjugate chemistry, where it can be linked to other molecules to enhance targeting or delivery efficiency.

The synthesis of 5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid involves a series of carefully designed chemical reactions. These include nucleophilic substitutions, electrophilic aromatic substitutions, and fluorination processes. The incorporation of iodine into the structure is particularly challenging due to its high reactivity and tendency to undergo elimination reactions under certain conditions. Advanced synthetic techniques, such as Suzuki coupling or Buchwald-Hartwig amination, may be employed to achieve precise control over the substitution pattern on the pyridine ring.

In terms of pharmacological properties, this compound exhibits promising activity in preliminary assays targeting kinases and other enzymes relevant to disease pathways. The trifluoromethyl and difluoromethyl groups contribute to its selectivity by fine-tuning its binding affinity to specific protein domains. Additionally, computational studies using molecular docking have revealed potential interactions between this compound and key residues in target proteins, further supporting its therapeutic potential.

One area of active research involving this compound is its application in targeted drug delivery systems. By modifying the acetic acid moiety or incorporating additional functional groups, scientists aim to enhance its ability to cross cellular membranes or bind to specific receptors on target cells. This approach could significantly improve the efficacy of treatments while minimizing off-target effects.

In conclusion, CAS No. 1805602-04-3 represents a cutting-edge advancement in medicinal chemistry with vast opportunities for further exploration. Its unique structural features and promising biological activities make it a valuable candidate for developing innovative therapeutic agents. As research continues to uncover new applications and optimize its properties, this compound holds great promise for addressing unmet medical needs across various disease areas.

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